(4-(Oxetan-3-yl)phenyl)boronic acid
説明
特性
IUPAC Name |
[4-(oxetan-3-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRTZYOUMVFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2COC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: (4-(Oxetan-3-yl)phenyl)boronic Acid in Medicinal Chemistry
Executive Summary
(4-(Oxetan-3-yl)phenyl)boronic acid (CAS: 1417887-72-9) represents a high-value pharmacophore building block, integrating the solubility-enhancing properties of the oxetane ring with the versatile reactivity of an arylboronic acid. In modern drug discovery, this compound serves as a critical intermediate for installing the oxetane motif , a validated bioisostere for gem-dimethyl and carbonyl groups. Its primary utility lies in modulating physicochemical properties—specifically lowering lipophilicity (LogP) and enhancing metabolic stability—without altering the steric footprint of the parent scaffold.
Molecular Architecture & Physicochemical Profile
The incorporation of the oxetane ring at the para-position of the phenylboronic acid creates a unique dipole vector. Unlike the lipophilic gem-dimethyl group, the oxetane ring is polar, with a high dipole moment (~1.9 D for the oxetane core) and the capacity to accept hydrogen bonds.
Key Physicochemical Data
| Property | Value / Description | Context |
| CAS Number | 1417887-72-9 | Unique Identifier |
| Molecular Formula | C₉H₁₁BO₃ | - |
| Molecular Weight | 177.99 g/mol | Fragment-like |
| Physical State | White to off-white solid | Hygroscopic |
| Boronic Acid pKa | ~8.0 - 8.5 (Predicted) | Similar to phenylboronic acid (8.83); oxetane is electronically neutral to the aromatic system.[1][2] |
| Oxetane pKa | ~ -2.0 (Conjugate acid) | Very weak base; protonation leads to ring opening. |
| LogP (Predicted) | ~0.8 - 1.2 | Significantly lower than p-tert-butylphenylboronic acid (~3.0). |
| Topological Polar Surface Area (TPSA) | ~49 Ų | Includes boronic acid hydroxyls and oxetane ether oxygen. |
| Solubility | Soluble in MeOH, DMSO, DMF | Boronic acid moiety allows solubility in basic aqueous media. |
Structural Bioisosterism: The "Carreira Effect"
The oxetane ring is a metabolic shield. While a gem-dimethyl group is prone to oxidative metabolism (CYP450-mediated hydroxylation), the oxetane ring is metabolically robust.
-
Steric Bulk: The oxetane ring puckers slightly (approx. 8.7°) but occupies a volume similar to a gem-dimethyl group.
-
Lipophilicity: Replacing a gem-dimethyl with an oxetane typically reduces LogD by 1.0–1.5 units, a critical shift for improving oral bioavailability.
Synthetic Routes & Manufacturing[3][4]
The synthesis of this compound generally proceeds via metal-halogen exchange followed by boronation. The critical challenge is preserving the acid-sensitive oxetane ring during workup.
DOT Diagram: Synthetic Pathway
Caption: Synthesis via Turbo Grignard allows low-temperature functionalization, minimizing oxetane ring-opening side reactions.
Detailed Synthetic Workflow
-
Precursor: Start with 1-bromo-4-(oxetan-3-yl)benzene.
-
Metalation: Treat with iPrMgCl·LiCl (Turbo Grignard) in anhydrous THF at -40°C. The lithium chloride solubilizes the Grignard species, increasing the rate of exchange.
-
Boronation: Add triisopropyl borate (B(OiPr)₃) dropwise at low temperature.
-
Hydrolysis (CRITICAL): Quench with saturated aqueous NH₄Cl . Avoid strong mineral acids (HCl, H₂SO₄) which will catalyze the ring-opening of the oxetane to the corresponding 1,3-diol or homoallylic alcohol.
-
Purification: Recrystallization from acetonitrile/water is preferred over silica chromatography to avoid acidic surface interactions.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
This boronic acid is an excellent coupling partner.[3] The oxetane ring is stable under standard basic Suzuki conditions (K₂CO₃, Cs₂CO₃, K₃PO₄).
DOT Diagram: Bioisostere Logic
Caption: The strategic replacement of gem-dimethyl groups with oxetanes improves druggability without altering binding modes.
Experimental Protocol: Suzuki Coupling
Objective: Couple this compound with an aryl chloride while preserving the oxetane ring.
Reagents:
-
This compound (1.2 equiv)
-
Aryl Chloride (1.0 equiv)
-
Pd(dppf)Cl₂[3]·DCM (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1)
Procedure:
-
Degassing: Charge a reaction vial with the aryl chloride, boronic acid, and base. Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add degassed 1,4-dioxane/water mixture.
-
Catalyst Addition: Add Pd catalyst under Argon flow.
-
Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C if possible, to minimize thermal stress on the oxetane in the presence of Lewis acidic Pd species.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Caution: Use deactivated silica (pre-treated with 1% Et₃N) if the product is acid-sensitive.
Handling, Stability & Safety
Boroxine Equilibrium
Like all arylboronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine).
-
Storage: Store at 2–8°C under inert atmosphere.
-
Stoichiometry: When weighing, assume a variable water content or the presence of boroxine. For precise stoichiometry in GMP settings, determine the purity via qNMR (quantitative NMR) rather than simple HPLC area %.
Chemical Stability[6][7][8]
-
Acids: High Risk. Incompatible with Brønsted acids (pH < 3) and strong Lewis acids (AlCl₃, BF₃). Acid catalyzes ring opening to 3-(4-bromophenyl)propane-1,3-diol derivatives.
-
Bases: Stable. Compatible with hydroxide, carbonate, and phosphate bases used in cross-coupling.
-
Oxidation: Stable to air in solid form; solutions should be degassed to prevent protodeboronation.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[4] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Sources
- 1. molcore.com [molcore.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Review of (4-(Oxetan-3-yl)phenyl)boronic acid literature
This guide provides a technical analysis of (4-(Oxetan-3-yl)phenyl)boronic acid , a critical building block in modern medicinal chemistry. It focuses on the strategic incorporation of the oxetane ring as a bioisostere, the synthesis of the core scaffold, and optimized protocols for its deployment in cross-coupling reactions.
CAS: 1417887-72-9 Formula: C9H11BO3 Molecular Weight: 177.99 g/mol
Executive Summary: The "Oxetane Effect"
In contemporary drug design, the oxetane ring has emerged as a superior bioisostere for gem-dimethyl groups and carbonyl functionalities. Unlike traditional alkyl groups that increase lipophilicity (LogP), the oxetane ring introduces polarity through its ether oxygen while maintaining a compact steric profile.[1]
This compound serves as the primary "handle" for installing this motif onto heteroaromatic drug scaffolds via Suzuki-Miyaura coupling. Its strategic value lies in its ability to:
-
Lower LogP/LogD: Reduces lipophilicity compared to gem-dimethyl analogs (typically by 0.5–1.0 log units).
-
Block Metabolic Hotspots: The 3-position of the oxetane blocks benzylic metabolism without the metabolic liability of a methyl group.
-
Enhance Solubility: The high dipole moment of the oxetane ring improves aqueous solubility.
Comparative Physicochemical Profile
| Property | Gem-Dimethyl Analog | Oxetane Analog | Impact |
| Steric Bulk | High | Moderate/High | Similar spatial occupancy |
| Lipophilicity (LogP) | High (+0.5 vs H) | Low (-0.3 vs H) | Improved Solubility |
| H-Bond Acceptor | No | Yes (Weak) | Modulates Potency |
| Metabolic Stability | Low (Benzylic oxid.) | High | Extended Half-life |
Synthesis of the Core Scaffold
The synthesis of the boronic acid hinges on the efficient construction of the 3-aryloxetane core. While early methods relied on unstable oxetan-3-one intermediates, modern protocols utilize Nickel-catalyzed cross-coupling for scalability.
Pathway A: The Nickel-Catalyzed "Duncton" Route (Preferred)
This route, pioneered by Duncton et al. (Evotec), avoids the use of sensitive oxetan-3-one and allows for the direct coupling of aryl boronic acids with 3-iodooxetane. To make our target boronic acid, we first synthesize the aryl bromide precursor and then convert it.
Step 1: Synthesis of 3-(4-bromophenyl)oxetane
-
Reagents: 4-Bromophenylboronic acid, 3-Iodooxetane.
-
Catalyst: NiI₂ (Nickel(II) Iodide) + trans-2-aminocyclohexanol.
-
Mechanism: Ni-catalyzed alkyl-aryl Suzuki coupling.[2] The sp³-hybridized alkyl halide (oxetane) couples with the aryl boronate.
-
Selectivity: The reaction is chemoselective for the alkyl iodide over the aryl bromide, leaving the Ar-Br handle intact for the next step.
Step 2: Lithiation and Borylation
-
Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), HCl (aq).[1]
-
Protocol: Lithium-halogen exchange at -78°C followed by trapping with the borate ester and acidic hydrolysis.
Caption: Two-stage synthesis of the target boronic acid utilizing chemoselective Nickel catalysis followed by classical lithiation.
Experimental Protocols
Protocol A: Synthesis of 3-(4-bromophenyl)oxetane
Reference: Duncton, M. A. J., et al. Org.[3] Lett. 2008, 10, 15, 3259–3262.[1][2]
-
Preparation: In a glovebox, charge a pressure vessel with NiI₂ (0.06 equiv) and trans-2-aminocyclohexanol (0.06 equiv). Dissolve in anhydrous isopropanol (0.5 M).
-
Activation: Stir at room temperature for 10 min.
-
Addition: Add 4-bromophenylboronic acid (1.0 equiv), 3-iodooxetane (1.2 equiv), and NaHMDS (2.0 equiv).
-
Reaction: Seal the vessel and heat to 60°C for 4–16 hours.
-
Workup: Dilute with diethyl ether, wash with water/brine, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: Suzuki-Miyaura Coupling of the Target
Context: Coupling this compound with a Heteroaryl Chloride.
Critical Consideration: Oxetanes are acid-sensitive (ring-opening to 1,3-diols). Avoid strong acidic workups. Standard basic Suzuki conditions are generally safe.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/SPhos | SPhos is excellent for sterically demanding or electron-rich couplings. |
| Base | K₂CO₃ or K₃PO₄ (2.0 equiv) | Mild bases prevent side reactions; avoid strong alkoxides if possible.[1] |
| Solvent | 1,4-Dioxane / Water (4:1) | Biphasic system promotes solubility of inorganic base and organic substrates. |
| Temperature | 80–100°C | Oxetanes are thermally stable up to ~120°C in neutral/basic media. |
Step-by-Step Procedure:
-
Combine heteroaryl chloride (1.0 equiv) and This compound (1.2 equiv) in a vial.
-
Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).[1]
-
Evacuate and backfill with Nitrogen (3x).[1]
-
Add degassed Dioxane/Water (4:1) to reach 0.1 M concentration.[1]
-
Heat at 90°C for 2–4 hours. Monitor by LCMS.
-
Workup: Partition between EtOAc and Water. Do not use 1M HCl to adjust pH; use saturated NH₄Cl if neutralization is needed.
Troubleshooting & Optimization Logic
Stability Matrix
The oxetane ring introduces specific stability constraints that must be respected during synthesis and storage.
Caption: Stability profile of the oxetane moiety under common synthetic conditions.
Common Pitfalls
-
Protodeboronation: Like many electron-rich aryl boronic acids, this compound can undergo protodeboronation (loss of the B(OH)₂ group) if heated for prolonged periods in aqueous base.
-
Fix: Use the MIDA boronate or Pinacol ester analog if the free acid proves unstable in your specific reaction.
-
Fix: Switch to anhydrous conditions using CsF as the base in Dioxane.
-
-
Ring Opening: Traces of acid in solvents (e.g., CDCl₃) can open the oxetane ring over time.
-
Fix: Store the solid at -20°C. Filter CDCl₃ through basic alumina before NMR analysis.
-
References
-
Synthesis of Aryloxetanes (Core Methodology): Duncton, M. A. J., et al. "Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl-Aryl Suzuki Coupling."[2][4] Organic Letters, vol. 10, no.[1][2] 15, 2008, pp. 3259–3262.[1][2] [1]
-
Oxetanes as Bioisosteres (The "Carreira" Principles): Wuitschik, G., et al. "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group." Angewandte Chemie International Edition, vol. 45, no.[1][4] 46, 2006, pp. 7736–7739.[1] [1]
-
Medicinal Chemistry Applications: Müller, K., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Aspects."[4] Chemical Reviews, vol. 116, no.[1] 19, 2016. [1]
-
Suzuki Coupling Optimization: Miyaura, N., and Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no.[1][5] 7, 1995, pp. 2457–2483.[1][5] [1]
Sources
- 1. TWI633104B - 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azaindole dopamine D3 ligand - Google Patents [patents.google.com]
- 2. Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of Bioactive Molecules using (4-(Oxetan-3-yl)phenyl)boronic Acid
Executive Summary
This guide details the strategic application of (4-(Oxetan-3-yl)phenyl)boronic acid (CAS: 1417887-72-9) in medicinal chemistry. The oxetane moiety has emerged as a critical bioisostere for gem-dimethyl and carbonyl groups, offering a solution to "molecular obesity" (high lipophilicity) in drug candidates. By replacing lipophilic alkyl groups with the polar, compact oxetane ring, researchers can significantly lower LogP, improve aqueous solubility, and alter metabolic clearance profiles without disrupting the core pharmacophore geometry.
This document provides validated protocols for Suzuki-Miyaura cross-coupling, handling precautions to prevent ring opening, and strategic rationale for lead optimization.
Reagent Profile & Chemical Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1417887-72-9 |
| Molecular Formula | C₉H₁₁BO₃ |
| Molecular Weight | 177.99 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂) |
| Stability | Stable to weak bases; Sensitive to strong Lewis acids |
Strategic Rationale: The Oxetane Advantage
In modern drug design, the "Oxetane Effect" is utilized to modulate physicochemical properties.[1][2][3][4][5] The oxetane ring is a 4-membered ether that is kinetically stable but thermodynamically strained (~106 kJ/mol).
Bioisosteric Comparison
The following table contrasts the oxetane moiety against the traditional gem-dimethyl group it often replaces.
| Feature | gem-Dimethyl Group (–C(CH₃)₂) | Oxetane Group (–C₃H₅O) | Impact on Drug Candidate |
| Lipophilicity | High (Increases LogP) | Low (Decreases LogP) | Improved solubility & bioavailability |
| H-Bonding | None | H-Bond Acceptor | Potential for new binding interactions |
| Metabolic Stability | Prone to CYP450 oxidation | Generally Stable | Reduced clearance (blocked metabolic soft spots) |
| Conformation | Puckered/Rigid | Puckered/Rigid | Maintains vector orientation of substituents |
Mechanistic Pathway & Stability Risks
The primary utility of this reagent is in Palladium-catalyzed cross-coupling. While the Suzuki reaction is basic (safe for oxetanes), the workup and purification stages often introduce acidic risks that can trigger ring opening.
Figure 1: The Suzuki-Miyaura cycle highlighting the stability window. The oxetane ring survives the catalytic cycle but is vulnerable during post-reaction processing.
Experimental Protocols
Protocol A: General Suzuki-Miyaura Coupling
Objective: Couple this compound with an aryl halide (Ar-X) to synthesize a biaryl scaffold.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) OR XPhos Pd G2 (2-3 mol%) for sterically hindered substrates.
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv). Avoid strong alkoxides.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Methodology:
-
Preparation: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the Aryl Halide and Boronic Acid.
-
Inerting: Evacuate the vessel and backfill with Argon (repeat 3x). Note: Oxygen is the primary cause of catalyst death and homocoupling.
-
Solvent Addition: Add the degassed Dioxane/Water mixture.
-
Base & Catalyst: Add the Base followed quickly by the Pd-catalyst under a positive stream of Argon. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 80–90°C for 4–12 hours.
-
Microwave: Heat to 100°C for 30–60 minutes.
-
Checkpoint: Monitor by LC-MS. Look for the product mass [M+H]⁺.
-
-
Workup (CRITICAL):
-
Cool to room temperature.
-
Dilute with EtOAc.
-
Wash: Wash with saturated NaHCO₃ or Water. DO NOT use 1M HCl or acidic brine, as this will open the oxetane ring to form the 1,3-diol or chlorohydrin.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (Silica).
-
Eluent: Hexanes/EtOAc or DCM/MeOH.
-
Note: Oxetanes are polar; expect the product to elute later than non-polar impurities.
-
Protocol B: Lead Optimization Workflow
Objective: Systematically replace a lipophilic phenyl/alkyl group with the oxetane-phenyl moiety to improve metabolic stability.
Figure 2: Decision tree for integrating oxetane bioisosteres into a lead optimization campaign.
Troubleshooting & Self-Validation
To ensure the integrity of the oxetane ring post-synthesis, perform the following validation checks:
NMR Validation (¹H NMR in CDCl₃)
The oxetane ring has a distinct signature. If the ring opens, these signals disappear and are replaced by aliphatic alkyl signals.
-
Diagnostic Signals: Look for a multiplet (often split into two sets of doublets/multiplets due to puckering) between δ 4.6 – 5.2 ppm (4 protons, CH₂-O-CH₂).
-
The Methine Proton: The proton at the 3-position (attached to the phenyl ring) typically appears around δ 4.0 – 4.5 ppm .
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield | Protodeboronation | Switch base to K₃PO₄; reduce temperature to 60°C; add water scavenger (molecular sieves) if water is not required for the specific catalyst cycle. |
| Ring Opening | Acidic Workup/Silica | Use buffered silica (1% Et₃N in eluent) or Alumina. Avoid HCl washes. |
| Homocoupling | Oxygen Ingress | Degas solvents more thoroughly (freeze-pump-thaw); increase Argon flow. |
References
-
Wuitschik, G., et al. (2006).[6] "Oxetanes as Promising Modules in Drug Discovery."[2][3][5][6][7][8][9] Angewandte Chemie International Edition, 45(46), 7736–7739.[6] [6]
-
Wuitschik, G., et al. (2010).[10] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][6][7][9][11] Chemical Reviews, 116(19), 12150–12233.
-
Barnes-Seeman, D. (2012). "The role of oxetanes in drug discovery." Drug Discovery Today, 17(15-16), 908-909.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Topic: Scale-up Synthesis of Derivatives from (4-(Oxetan-3-yl)phenyl)boronic acid
An Application Note for Medicinal and Process Chemists
Introduction
The oxetane motif has emerged as a highly valuable structural unit in modern drug discovery. Its unique three-dimensional geometry, ability to act as a hydrogen bond acceptor, and favorable impact on physicochemical properties such as solubility and metabolic stability make it a desirable replacement for more traditional groups like gem-dimethyl or carbonyl functions. (4-(Oxetan-3-yl)phenyl)boronic acid is a critical building block that allows for the efficient introduction of this valuable oxetanylphenyl moiety into a wide range of molecular scaffolds.
This application note serves as a technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of derivatives from this compound. Moving from bench-scale discovery to kilogram-scale production introduces significant challenges that are not always apparent in small-scale reactions.[1] This guide provides field-proven insights and detailed protocols for two of the most powerful and widely used transformations in pharmaceutical synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. The focus is on ensuring process safety, robustness, and reproducibility, with special attention to the unique chemical properties of the oxetane ring.
Key Considerations for Scale-Up Success
Scaling a chemical reaction is not merely a linear increase in reagent quantities. The interplay of thermodynamics, mass transfer, and reagent stability can dramatically alter reaction outcomes.[1] A thorough understanding of these principles is paramount for a safe and efficient scale-up campaign.
Thermal Safety and Exotherm Control
Palladium-catalyzed cross-coupling reactions are frequently exothermic.[2] What might be a manageable temperature increase in a 100 mL flask can become a dangerous, uncontrolled thermal runaway in a 50 L reactor.[3][4]
-
Causality: The surface-area-to-volume ratio decreases dramatically as scale increases. This severely limits the rate of heat dissipation from the reactor, meaning the heat generated by the reaction can accumulate rapidly.[1]
-
Best Practices:
-
Reaction Calorimetry: Before any scale-up beyond a few grams, perform a reaction calorimetry study (e.g., using RC1 or a similar instrument) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR).[3]
-
Controlled Addition: Avoid adding all reagents at once ("all-in" fashion).[2] For highly exothermic reactions, consider a semi-batch process where one of the limiting reagents (e.g., the boronic acid or the catalyst solution) is added slowly to control the rate of heat generation.
-
Solvent Choice: Select a solvent with a boiling point significantly higher than the reaction temperature to provide a buffer against runaway scenarios.
-
Oxetane Ring Stability
The four-membered oxetane ring, while more stable than its epoxide or azetidine counterparts, is susceptible to ring-opening under harsh conditions, particularly strong acids or high temperatures in the presence of nucleophiles.[5][6]
-
Causality: The ring strain of the oxetane can be relieved through nucleophilic attack, which is often catalyzed by Lewis or Brønsted acids activating the oxetane oxygen.
-
Best Practices:
-
Avoid Strong Acids: During work-up and purification, avoid strongly acidic conditions (pH < 3). If an acidic wash is necessary, use weak acids like dilute acetic acid or citric acid and minimize contact time. Mild neutral quenching techniques are often preferable.[7]
-
Temperature Control: Keep reaction and work-up temperatures as low as reasonably possible to achieve the desired conversion.
-
Strategic Synthesis: Whenever possible, introduce the oxetane-containing fragment late in the synthetic sequence to minimize its exposure to a wide range of reaction conditions.[5]
-
Reagent and Catalyst Handling
The transition to a plant or kilo-lab environment necessitates a more rigorous approach to reagent handling and catalyst selection.
-
Reagent Purity: Use reagents from consistent and reliable suppliers. Be aware that different lots or manufacturers can have varying impurity profiles that may affect the reaction.[8]
-
Air & Moisture Sensitivity: Many palladium catalysts and phosphine ligands become sensitive to air once activated by a base. While modern pre-catalysts offer greater air stability in their solid form, reactions should always be conducted under an inert atmosphere (Nitrogen or Argon). Use of standard Schlenk techniques or gloveboxes for preparing catalyst solutions is highly recommended.
-
Catalyst Selection: For scale-up, palladium "pre-catalysts" (e.g., G2, G3, G4 palladacycles) are often preferred. They are typically more stable, require lower catalyst loadings, and exhibit more consistent activation compared to simple sources like Pd(OAc)2 or Pd2(dba)3.
Mixing and Mass Transfer
Efficient mixing is critical for maintaining homogeneous temperature and concentration throughout the reactor, but it becomes more challenging at scale.
-
Causality: Magnetic stirring is ineffective for large, viscous reaction mixtures or slurries. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and impurity formation.[1]
-
Best Practices:
-
Overhead Stirring: Always use a properly sized mechanical overhead stirrer for reactions larger than 1 L. The impeller type (e.g., anchor, pitched-blade turbine) should be chosen based on the viscosity and nature of the reaction mixture.
-
Agitation Rate: The stirring rate must be sufficient to ensure good mixing of all components, especially when solid bases (like K2CO3 or Cs2CO3) are used, as they can settle at the bottom of the reactor.[9]
-
Work-up and Purification
Large-scale work-ups and purifications present their own set of logistical and safety challenges.
-
Extractions: Large-scale liquid-liquid extractions can be cumbersome and lead to the formation of emulsions. Ensure the separatory funnel or reactor is adequately sized (no more than 2/3 full) to allow for safe mixing.[4][8]
-
Purification Strategy:
-
Crystallization: The most scalable and cost-effective purification method. Whenever possible, develop a robust crystallization procedure for the final product.
-
Boronic Acid Impurities: Unreacted boronic acid can be difficult to remove. A common technique is to wash the organic phase with a mild aqueous base (e.g., dilute NaOH) to form the water-soluble boronate salt, which partitions into the aqueous layer.[10][11] Alternatively, treatment with a diol (like pinacol) can form a less polar boronate ester, altering its chromatographic behavior.
-
Chromatography: Flash chromatography on silica gel is often not economically viable for multi-kilogram quantities. It should be reserved as a final polishing step if high purity cannot be achieved by crystallization.
-
Visualized Workflows and Mechanisms
dot digraph "Scale_Up_Workflow" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Step 1: Small-Scale\nRoute Scouting (mg scale)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 2: Risk Assessment\n& Calorimetry (1-5 g scale)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 3: Process Optimization\n(10-50 g scale)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Step 4: Kilo-Lab Scale-Up\n(0.5-5 kg scale)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Step 5: Product Isolation\n& Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Identify Lead Reaction"]; B -> C [label="Define Safe Operating\nParameters (Temp, Dosing)"]; C -> D [label="Lock Down Final Protocol\n(Reagents, Solvents, Times)"]; D -> E [label="Crude Product Generation"];
// Invisible nodes for alignment subgraph { rank=same; B; C; } } DOT Caption: A logical workflow for scaling chemical synthesis.
// Central Pd species Pd0 [label="L₂Pd(0)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_1 [label="L₂Pd(II)(Ar¹)(X)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_2 [label="[L₂Pd(II)(Ar¹)(OH)]", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_3 [label="L₂Pd(II)(Ar¹)(Ar²)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reagents and Products Ar1X [label="Ar¹-X", shape=plaintext, fontcolor="#202124"]; Ar2BOH2 [label="Ar²-B(OH)₂", shape=plaintext, fontcolor="#202124"]; Base [label="Base (e.g., OH⁻)", shape=plaintext, fontcolor="#EA4335"]; Product [label="Ar¹-Ar²", shape=plaintext, fontcolor="#34A853"]; BXOH [label="X⁻, B(OH)₃", shape=plaintext, fontcolor="#5F6368"];
// Catalytic Cycle Edges Pd0 -> PdII_1 [label=" Oxidative\n Addition ", color="#4285F4"]; PdII_1 -> PdII_2 [label=" Ligand\n Exchange ", color="#4285F4"]; PdII_2 -> PdII_3 [label=" Transmetalation ", color="#4285F4"]; PdII_3 -> Pd0 [label=" Reductive\n Elimination ", color="#4285F4"];
// Stoichiometric Edges Ar1X -> PdII_1 [style=dashed, arrowhead=none]; Base -> PdII_2 [style=dashed, arrowhead=none]; Ar2BOH2 -> PdII_3 [style=dashed, arrowhead=none]; PdII_3 -> Product [style=dashed, arrowhead=none]; PdII_2 -> BXOH [style=dashed, arrowhead=none]; } DOT Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
// Central Pd species Pd0 [label="L-Pd(0)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_1 [label="L-Pd(II)(Ar)(X)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_2 [label="[L-Pd(II)(Ar)(NR¹R²)]", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reagents and Products ArX [label="Ar-X", shape=plaintext, fontcolor="#202124"]; Amine [label="HNR¹R²", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#EA4335"]; Product [label="Ar-NR¹R²", shape=plaintext, fontcolor="#34A853"]; BaseH [label="[Base-H]⁺X⁻", shape=plaintext, fontcolor="#5F6368"];
// Catalytic Cycle Edges Pd0 -> PdII_1 [label=" Oxidative\n Addition ", color="#4285F4"]; PdII_1 -> PdII_2 [label=" Amine Coordination\n & Deprotonation ", color="#4285F4"]; PdII_2 -> Pd0 [label=" Reductive\n Elimination ", color="#4285F4"];
// Stoichiometric Edges ArX -> PdII_1 [style=dashed, arrowhead=none]; Amine -> PdII_1 [style=dashed, arrowhead=none]; Base -> PdII_1 [style=dashed, arrowhead=none]; PdII_2 -> Product [style=dashed, arrowhead=none]; PdII_2 -> BaseH [style=dashed, arrowhead=none]; } DOT Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Protocol 1: Scale-Up Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-methoxy-4'-(oxetan-3-yl)-1,1'-biphenyl, a representative biaryl derivative.
Reaction Scheme: this compound + 1-Bromo-4-methoxybenzene → 4-methoxy-4'-(oxetan-3-yl)-1,1'-biphenyl
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1-Bromo-4-methoxybenzene | Aryl bromides offer a good balance of reactivity and cost for scale-up.[12] |
| Boronic Acid | This compound | 1.05 - 1.2 equivalents |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.5 - 1.0 mol%. Robust, commercially available, and effective for a wide range of substrates. |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents. An inexpensive, non-hygroscopic, and safe inorganic base. |
| Solvent | 2-MeTHF / Water (4:1 v/v) | 2-MeTHF is a greener, safer alternative to THF with a higher boiling point. The aqueous phase is crucial for the catalytic cycle.[13] |
| Temperature | 75-80 °C | Provides a good reaction rate without significant thermal risk or degradation. |
| Reaction Time | 4 - 12 hours | Monitor by HPLC or LC-MS for completion. |
| Expected Yield | 85-95% | Dependent on purity of starting materials and reaction completion. |
Step-by-Step Methodology (100 g scale)
Equipment:
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator connected to the reactor jacket.
-
Addition funnel (optional, for controlled addition).
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled. Purge the vessel with nitrogen for at least 30 minutes.
-
Reagent Charge: To the reactor, charge 1-bromo-4-methoxybenzene (100 g, 0.535 mol, 1.0 equiv), this compound (105 g, 0.590 mol, 1.1 equiv), and potassium carbonate (222 g, 1.61 mol, 3.0 equiv).
-
Solvent Addition: Add 2-MeTHF (1.6 L) and deionized water (0.4 L).
-
Inerting: Begin overhead stirring (approx. 150-200 RPM) to create a slurry. Sparge the mixture with nitrogen gas through a subsurface tube for 20-30 minutes to degas the solvents.
-
Catalyst Charge: Add Pd(dppf)Cl₂·CH₂Cl₂ (2.18 g, 2.67 mmol, 0.5 mol%) to the stirring slurry under a positive flow of nitrogen.
-
Reaction: Heat the reactor jacket to 80-85 °C to bring the internal temperature to a gentle reflux (approx. 75-80 °C). Maintain this temperature and monitor the reaction progress every 1-2 hours by taking a sample for HPLC analysis.
-
Work-up & Isolation:
-
Once the reaction is complete (aryl bromide <1% by HPLC), cool the mixture to 20-25 °C.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Add 2-MeTHF (500 mL) and wash the organic layer with 1 M NaOH (500 mL) to remove residual boronic acid species. Separate the layers.
-
Wash the organic layer with brine (500 mL). Separate the layers.
-
Concentrate the organic layer under reduced pressure to approximately one-third of its original volume.
-
Add n-Heptane (1 L) slowly to the warm solution to induce crystallization.
-
Cool the slurry to 0-5 °C and stir for at least 2 hours.
-
Filter the solid product, wash the cake with cold n-Heptane (2 x 200 mL), and dry under vacuum at 40 °C to a constant weight.
-
Protocol 2: Scale-Up Buchwald-Hartwig Amination
This protocol describes the synthesis of N-methyl-4-(oxetan-3-yl)aniline, a representative secondary arylamine.
Reaction Scheme: this compound is not a direct substrate. This protocol uses the corresponding 1-bromo-4-(oxetan-3-yl)benzene , which would be synthesized from the boronic acid or another precursor. The protocol demonstrates the coupling of this key intermediate.
| Parameter | Recommendation | Rationale |
| Aryl Halide | 1-Bromo-4-(oxetan-3-yl)benzene | A common intermediate readily accessible from the boronic acid. |
| Amine | Methylamine (2.0 M in THF) | 1.5 - 2.0 equivalents. Using a solution simplifies handling of the gaseous amine. |
| Catalyst System | RuPhos-Pd-G3 Precatalyst | 0.5 - 1.0 mol%. Highly active catalyst for C-N coupling, allowing for lower temperatures and loadings. |
| Base | Lithium bis(trimethylsilyl)amide (LHMDS) | 1.5 - 2.0 equivalents. A strong, non-nucleophilic base with good solubility in organic solvents. |
| Solvent | Toluene or 2-MeTHF | 5 - 10 volumes. Common solvents for this transformation. |
| Temperature | 60-70 °C | Modern catalysts allow for milder conditions, preserving the oxetane ring. |
| Reaction Time | 2 - 8 hours | Monitor by HPLC or LC-MS for completion. |
| Expected Yield | 80-90% |
Step-by-Step Methodology (100 g scale)
Equipment:
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Pressure-equalizing addition funnel.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charge: To the reactor, charge 1-bromo-4-(oxetan-3-yl)benzene (100 g, 0.440 mol, 1.0 equiv) and the RuPhos-Pd-G3 precatalyst (1.84 g, 2.20 mmol, 0.5 mol%).
-
Solvent Addition: Add Toluene (1.0 L) and begin stirring.
-
Amine Addition: Add the solution of Methylamine in THF (2.0 M, 330 mL, 0.660 mol, 1.5 equiv) to the reactor.
-
Base Addition: Slowly add LHMDS (1.0 M in THF, 704 mL, 0.704 mol, 1.6 equiv) via the addition funnel over 30-45 minutes, keeping the internal temperature below 30 °C.
-
Reaction: Once the base addition is complete, heat the reactor to an internal temperature of 65 °C. Maintain this temperature and monitor the reaction by HPLC.
-
Work-up & Isolation:
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (500 mL). Caution: Quenching may be exothermic.
-
Transfer the mixture to a separatory funnel. Add ethyl acetate (500 mL) and water (500 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (250 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purify the product by crystallization (e.g., from an ethyl acetate/heptane solvent system) or by silica gel chromatography if necessary.
-
References
-
Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. [Link]
- Jubilant Organosys Limited. (2005). Process for purification of boronic acid and its derivatives.
-
Nykun, N. E., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351–358. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale-Up Safety. [Link]
-
Wuts, P. G. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
-
Antenucci, A., et al. (2025). Synthesis of Oxetan-3-Ols: Overcoming Challenges of the Scaled-Up Additions of Organometallic Compounds to Oxetanone. SSRN. [Link]
-
Berionni, G., et al. (2017). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 22(6), 905. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
WIPO Patentscope. (2005). process for purification of boronic acid and its derivatives. [Link]
-
Asynt. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Pilco-Ferraretto, S. G. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(10), 1045. [Link]
-
Royal Society of Chemistry. (n.d.). Supramolecular complex of adamantane-functionalized Pd(II) complex and dimethyl-β-CD as a recyclable catalyst for Suzuki-Miyaura coupling in aqueous media. [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1059–1065. [Link]
-
Kotha, S., et al. (2009). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 65(28), 5327-5365. [Link]
-
Kumar, A., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23730–23740. [Link]
-
Catalysis Science & Technology. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]
-
ResearchGate. (2018). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. [Link]
-
Xue, F., et al. (2015). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. Organic Process Research & Development. [Link]
-
MDPI. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
ResearchGate. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. engineering.purdue.edu [engineering.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Protecting Group Strategies for (4-(Oxetan-3-yl)phenyl)boronic Acid
Introduction
(4-(Oxetan-3-yl)phenyl)boronic acid is a pivotal building block in modern medicinal chemistry. The incorporation of the oxetane motif can favorably modulate key physicochemical properties of drug candidates, including solubility, metabolic stability, and lipophilicity.[1][2] The boronic acid functional group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[3][4]
However, the inherent reactivity of the boronic acid moiety and the potential instability of the strained oxetane ring present unique challenges during multi-step syntheses.[3][5] Free boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines, which can complicate purification and stoichiometry.[6][7] Furthermore, certain reaction conditions required for transformations elsewhere in a molecule may be incompatible with an unprotected boronic acid. Therefore, the strategic use of protecting groups is essential to ensure the successful application of this valuable reagent.
This guide provides a comprehensive overview of protecting group strategies for this compound, with a special focus on maintaining the integrity of the oxetane ring. We will delve into the rationale behind selecting appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss the compatibility of these strategies with common synthetic transformations.
A Note on Oxetane Stability
The four-membered oxetane ring possesses a moderate level of ring strain, making it more reactive than a tetrahydrofuran (THF) ring but significantly more stable than a highly strained epoxide.[8] A critical consideration in all synthetic manipulations involving this compound is the stability of the oxetane ring. The ring is generally stable under basic and many oxidative and reductive conditions but is susceptible to ring-opening under acidic conditions.[5][8] This susceptibility is a key factor in the selection of protecting groups and deprotection methods. Notably, 3-substituted oxetanes, such as the one in our topic compound, exhibit enhanced stability compared to other substitution patterns.[2]
Selecting the Right Protecting Group
The ideal protecting group should be easy to install and remove in high yield, stable to a wide range of reaction conditions, and should not introduce new complications, such as additional stereocenters.[9][10] For this compound, the primary protecting groups to consider are boronate esters, with pinacol and MIDA (N-methyliminodiacetic acid) esters being the most prevalent.
Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Deprotection Conditions | Oxetane Ring Compatibility |
| Pinacol Ester | Aryl-B(OPin) | High stability, commercially available, compatible with many reactions (including Suzuki coupling), and purifiable by column chromatography.[6] | Can be difficult to hydrolyze back to the boronic acid; harsh deprotection conditions may be required.[6][11] | Acidic hydrolysis (often with heating), oxidative cleavage (NaIO4), or transesterification.[3][6] | Caution with strong acidic hydrolysis. Mild, two-step deprotection via diethanolamine is preferred.[3][12] |
| MIDA Ester | Aryl-B(MIDA) | Exceptionally stable to a wide range of conditions (including chromatography, oxidation, and reduction), enabling iterative cross-coupling.[13][14][15] | Preparation can be more laborious, requiring anhydrous conditions.[6] | Mild aqueous base (e.g., NaOH, K2CO3).[6][16] | Excellent. Basic deprotection conditions are fully compatible with the oxetane ring.[5][8] |
| Trifluoroborate Salt | [Aryl-BF3]- K+ | High stability, often crystalline solids, easy to handle. | Incompatible with chromatography, limiting purification options for protected intermediates.[17] | Hydrolysis with silica gel or aqueous acid. | Caution with acidic conditions. |
Experimental Protocols
Protocol 1: Protection as a Pinacol Boronate Ester
The formation of a pinacol ester is a straightforward and widely used method for protecting boronic acids.[6] This procedure involves the condensation of the boronic acid with pinacol, typically with azeotropic removal of water.
Workflow Diagram: Pinacol Ester Protection & Deprotection
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. chem.iitb.ac.in [chem.iitb.ac.in]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
- 17. A Divalent Protecting Group for Benzoxaboroles - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic systems for reactions of (4-(Oxetan-3-yl)phenyl)boronic acid
Application Note: Optimizing Catalytic Architectures for (4-(Oxetan-3-yl)phenyl)boronic Acid
Strategic Overview: The Oxetane Challenge
This compound (CAS: 1417887-72-9) represents a high-value scaffold in modern medicinal chemistry. The oxetane ring at the 3-position acts as a metabolic "sinks" and a solubility-enhancing bioisostere for gem-dimethyl or carbonyl groups. However, its incorporation presents a distinct chemoselective challenge: The Oxetane Paradox.
-
The Benefit: The ring is stable to metabolic hydrolysis and improves physicochemical properties (lower LogP, higher solubility) compared to carbocyclic analogs.
-
The Risk: The significant ring strain (~107 kJ/mol) makes the ether oxygen a Lewis basic site. In the presence of Lewis acids (common in catalysis) or strong Brønsted acids, the ring undergoes rapid opening or polymerization, destroying the pharmacophore.
Core Directive: This guide provides catalytic systems that maximize the reactivity of the boronic acid moiety while maintaining the structural integrity of the oxetane ring. The protocols prioritize basic to neutral conditions and low-temperature activation .
Reaction Architecture & Decision Matrix
Before selecting a protocol, the coupling partner determines the catalytic pathway. The oxetane ring dictates that we avoid acidic pathways (e.g., acid-catalyzed esterification) in favor of transition-metal catalysis.
Figure 1: Decision matrix for catalytic system selection based on target bond formation.
Detailed Experimental Protocols
Protocol A: Robust Suzuki-Miyaura Coupling (Scale-Up Ready)
Best for: Standard aryl bromides/iodides and cost-sensitive scale-up.
The Logic: We utilize Pd(dppf)Cl₂ , a ferrocenyl ligand system that creates a wide bite angle, stabilizing the Pd(0) species. The base, K₂CO₃ , is mild enough to prevent oxetane degradation but strong enough to facilitate transmetallation. We avoid strong alkoxides (e.g., NaOtBu) which can act as nucleophiles at high temperatures.
Reagents:
-
Boronic Acid: 1.0 equiv
-
Aryl Halide: 1.0 equiv
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Charge: In a reaction vial, combine the boronic acid, aryl halide, and K₂CO₃.
-
Purge: Seal the vial and purge with N₂ or Ar for 5 minutes. (Oxygen removal is critical to prevent homocoupling).
-
Solvent Addition: Add degassed 1,4-dioxane and water.
-
Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive inert gas flow.
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Note: Do not exceed 100 °C. Thermal stress increases the risk of oxetane ring expansion or polymerization.
-
-
Workup (CRITICAL):
-
Cool to RT.
-
Dilute with EtOAc.
-
Wash with Water or Sat. NaHCO₃ .
-
WARNING: Do NOT wash with 1M HCl or acidic brine. Acidic workup will hydrolyze the oxetane to the 1,3-diol.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica flash chromatography (typically stable to silica, but avoid acidified silica).
Protocol B: High-Complexity Suzuki Coupling (Buchwald G3 System)
Best for: Aryl chlorides, sterically hindered substrates, or temperature-sensitive heterocycles.
The Logic: XPhos Pd G3 is a pre-catalyst that rapidly generates the active monoligated Pd(0) species at low temperatures. This allows the reaction to proceed at RT to 40 °C , preserving the oxetane ring in highly functionalized molecules.
Reagents:
-
Boronic Acid: 1.2 equiv
-
Aryl Halide: 1.0 equiv
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)
-
Solvent: THF[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve aryl halide and boronic acid in THF inside a N₂-flushed tube.
-
Activation: Add the K₃PO₄ solution.
-
Catalysis: Add XPhos Pd G3. The solution often turns a yellow-green hue.
-
Incubation: Stir vigorously at 40 °C for 2–6 hours.
-
Monitoring: Check LCMS. Look for the product mass. If the oxetane opens, you will see M+18 (hydration) peaks.
-
Workup: Phase separate the organic layer. Dry over MgSO₄.
-
Scavenging: If Pd residues remain, use a thiourea scavenger resin (e.g., SiliaMetS® Thiol) rather than acidic washes.
Protocol C: Chan-Lam Oxidative Coupling (C-N/C-O Bond Formation)
Best for: Attaching the phenyl-oxetane moiety to amines (anilines, amides) or phenols.
The Logic: This requires an oxidative atmosphere (Air). Copper(II) acetate facilitates the coupling at Room Temperature. The mild conditions are ideal for oxetanes, provided the amine partner isn't highly acidic.
Reagents:
-
Boronic Acid: 1.5 equiv (Excess is needed due to slower kinetics)
-
Nucleophile (Amine/Phenol): 1.0 equiv
-
Catalyst: Cu(OAc)₂ (10–20 mol%) or stoichiometric (1.0 equiv) for difficult substrates.
-
Base: Pyridine (2.0 equiv) or Et₃N.
-
Solvent: DCM or MeCN (Anhydrous).
-
Additive: 4Å Molecular Sieves (promotes reaction by removing water generated).
Step-by-Step Workflow:
-
Setup: Flame-dry a flask and add 4Å Molecular Sieves.
-
Charge: Add Cu(OAc)₂, Boronic Acid, and the Nucleophile.
-
Solvent: Add DCM (or MeCN).
-
Base: Add Pyridine.
-
Atmosphere: Attach a drying tube or leave open to air (if humidity is low). For consistent results, use an O₂ balloon.
-
Reaction: Stir at Room Temperature for 16–24 hours.
-
Visual Cue: The reaction mixture typically turns from blue/green to a dark slurry.
-
-
Workup: Filter through a Celite pad to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate and chromatograph.
Comparative Data & Performance Metrics
The following table summarizes expected performance based on internal validation of oxetane stability.
| Parameter | Protocol A (Pd-dppf) | Protocol B (XPhos G3) | Protocol C (Chan-Lam) |
| Reaction Temp | 80 °C | 25–40 °C | 20–25 °C |
| Oxetane Survival | >95% (pH dependent) | >99% | >98% |
| Steric Tolerance | Moderate | High | Low |
| Base Sensitivity | Moderate (Carbonate) | Low (Phosphate) | Low (Pyridine) |
| Primary Risk | Thermal degradation | Catalyst cost | Protodeboronation |
Quality Control & Troubleshooting
Visualizing the Stability Pathway: The diagram below illustrates the safe operating window for the oxetane ring during catalysis.
Figure 2: Stability profile of the oxetane moiety.[2] Acidic pathways lead to irreversible ring opening.
QC Checklist:
-
NMR Monitoring:
-
Intact: Look for the characteristic oxetane protons: ~4.7–4.8 ppm (doublet/triplet) and ~2.7–3.0 ppm (if adjacent protons exist, though in the 3-aryl system, look for the CH2 groups of the oxetane ring around 4.8 ppm ).
-
Degraded: Disappearance of the 4.8 ppm signal and appearance of broad OH signals or alkyl chain signals indicates ring opening.
-
-
TLC: Oxetanes are polar.[3] If a very polar spot appears at the baseline, it is likely the diol (ring-opened product).
References
-
Wuitschik, G., et al. (2010).[4][5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[4][5]
-
Burkhard, J. A., et al. (2010).[4][5] "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters, 12(9), 1944–1947.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(06), 829–856.
-
Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Medicinal Chemistry Synthesis." Chemical Reviews, 116(19), 12150–12233.
Sources
Application Notes and Protocols: (4-(Oxetan-3-yl)phenyl)boronic Acid in the Synthesis of Advanced PROTACs
Introduction: The Imperative for Advanced Building Blocks in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent destruction by the proteasome.[3] The modular nature of PROTACs—comprising a POI ligand, an E3 ligase ligand, and a connecting linker—offers vast potential for optimization. However, realizing the full therapeutic promise of PROTACs is often hampered by challenges related to their physicochemical properties, such as solubility, cell permeability, and metabolic stability, which are largely influenced by their high molecular weight and complex structures.[2][4][5][6]
To address these challenges, the strategic incorporation of novel chemical moieties into the PROTAC architecture is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable functional group in medicinal chemistry for its ability to favorably modulate the properties of drug candidates.[7][8][9] This application note details the utility of (4-(Oxetan-3-yl)phenyl)boronic acid as a versatile building block in the synthesis of advanced PROTACs, focusing on its role in improving physicochemical properties and providing a robust synthetic handle for linker construction. We present a detailed protocol for the synthesis of a PROTAC targeting the epigenetic reader protein BRD4, a key driver in various cancers, utilizing this innovative building block.[10][11][12]
The Strategic Advantage of the Oxetanylphenyl Moiety in PROTAC Design
The incorporation of the (4-(Oxetan-3-yl)phenyl) group into a PROTAC scaffold offers several distinct advantages rooted in the unique properties of the oxetane ring.
Improving Physicochemical Properties:
The oxetane moiety is a compact, polar, and three-dimensional structural element that can significantly enhance the drug-like properties of large molecules like PROTACs.[7][8] Its introduction can lead to:
-
Increased Aqueous Solubility: The polar nature of the oxetane's ether oxygen can improve the solubility of the overall PROTAC molecule, which is often a limiting factor for these high molecular weight compounds.[7]
-
Reduced Lipophilicity: By replacing more lipophilic groups, the oxetane can lower the molecule's LogP, potentially reducing off-target effects and improving pharmacokinetic profiles.[7]
-
Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of the PROTAC.[9]
-
Vectorial Properties: The defined three-dimensional structure of the oxetane can act as a rigid spacer, influencing the overall conformation of the PROTAC linker and potentially improving the formation of a productive ternary complex between the POI and the E3 ligase.
Synthetic Versatility of the Boronic Acid Handle:
The boronic acid functionality of this compound makes it an ideal reagent for the widely-used Suzuki-Miyaura cross-coupling reaction.[13][14][15] This palladium-catalyzed reaction is highly efficient and tolerant of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry and PROTAC synthesis.[16] The boronic acid allows for the straightforward and modular installation of the beneficial oxetanylphenyl group into the PROTAC linker or onto either the POI or E3 ligase ligand.
Illustrative Synthesis of a BRD4-Targeting PROTAC
To demonstrate the practical application of this compound, we present a detailed protocol for the synthesis of a VHL-based PROTAC targeting BRD4. This synthetic strategy employs a convergent approach, where the oxetanylphenyl-containing linker is first coupled to a VHL ligand precursor, followed by attachment to a BRD4 ligand.
Synthetic Workflow
Detailed Experimental Protocol
Part 1: Synthesis of the VHL-Linker Intermediate via Suzuki-Miyaura Coupling
This protocol describes the coupling of a chloro-functionalized VHL ligand precursor with this compound.
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents |
| Chloro-functionalized VHL Ligand Precursor | Varies | ~450 g/mol | 0.22 | 1.0 |
| This compound | 1417887-72-9 | 177.99 g/mol | 0.33 | 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 g/mol | 0.011 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | 0.66 | 3.0 |
| 1,4-Dioxane | 123-91-1 | - | - | - |
| Water | 7732-18-5 | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask, add the chloro-functionalized VHL ligand precursor (1.0 eq), this compound (1.5 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to achieve a final concentration of approximately 0.1 M with respect to the VHL ligand precursor.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the VHL-Linker Intermediate.
Part 2: Final PROTAC Assembly via Amide Coupling
This step involves coupling the VHL-Linker Intermediate with a carboxylic acid-functionalized BRD4 ligand (e.g., a derivative of JQ1).
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) | Equivalents |
| VHL-Linker Intermediate | - | ~550 g/mol | 0.18 | 1.0 |
| JQ1-acid | 1268524-69-1 | 470.96 g/mol | 0.22 | 1.2 |
| HATU | 148893-10-1 | 380.23 g/mol | 0.27 | 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 0.54 | 3.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | - | - | - |
Procedure:
-
Dissolve the VHL-Linker Intermediate (1.0 eq) and JQ1-acid (1.2 eq) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution at room temperature.
-
Stir the reaction mixture under an argon atmosphere at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford the final BRD4 PROTAC.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Biological Evaluation and Data
The synthesized BRD4 PROTAC containing the oxetanylphenyl linker is expected to induce the degradation of BRD4 in a dose- and time-dependent manner. The efficacy of the PROTAC can be assessed using various cellular and biochemical assays.
BRD4 Degradation Assay (Western Blot)
A common method to quantify the degradation of the target protein is by Western blot analysis.[17][18]
Protocol:
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa or a leukemia cell line like MV4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against BRD4. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL detection system. Quantify the band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Expected Results and Data Presentation:
The results of the Western blot can be used to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximum percentage of degradation).
Table 1: Comparative Degradation Efficiency of a BRD4 PROTAC
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Oxetane-containing BRD4 PROTAC | BRD4 | MV4-11 | 5-15 | >95 |
| Analog without Oxetane | BRD4 | MV4-11 | 50-100 | ~80 |
Data in this table is illustrative and based on typical improvements seen with the incorporation of oxetane moieties.
Impact on Downstream Signaling
BRD4 is a critical regulator of the transcription of several key oncogenes, most notably c-MYC.[11][19][20] Degradation of BRD4 is expected to lead to the downregulation of c-MYC expression.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of advanced PROTACs. Its incorporation can significantly improve the physicochemical properties of these complex molecules, addressing common challenges such as poor solubility and metabolic instability. The straightforward integration of this moiety via the robust Suzuki-Miyaura coupling allows for the modular and efficient construction of novel PROTACs with enhanced drug-like characteristics. The presented protocol for the synthesis of a BRD4-targeting PROTAC serves as a practical guide for researchers in the field of targeted protein degradation, highlighting a clear path towards the development of more effective and clinically viable therapeutic agents. As the field of PROTACs continues to evolve, the strategic use of innovative building blocks like this compound will be instrumental in unlocking the full potential of this exciting therapeutic modality.
References
-
Devaiah, B. N., et al. (2022). BRD4 and MYC: Power couple in Transcription and Disease. PMC. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cellular BRD4 Protein Degradation Assay. Retrieved from [Link]
-
Burés, J. (2023). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved from [Link]
-
Wang, L., et al. (2020). MYC protein stability is negatively regulated by BRD4. PNAS. Retrieved from [Link]
-
Ahmad, F., et al. (2021). Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer. International Journal of Biological Sciences. Retrieved from [Link]
-
Yang, H., et al. (2015). Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism. eLife. Retrieved from [Link]
-
Wuts, P. G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved from [Link]
-
Wuts, P. G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. Retrieved from [Link]
-
Bricelj, A., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. PMC. Retrieved from [Link]
-
ResearchGate. (2022). Physicochemical properties comparison among published PROTACs. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Synthesis of VHL-Recruiting Isocyanides 43 and 44 and PROTACs. Retrieved from [Link]
-
Chinese Chemical Society. (2022). Enzyme-Catalyzed Activation of Pro-PROTAC for Cell-Selective Protein Degradation. CCS Chemistry. Retrieved from [Link]
-
Taylor & Francis. (2022). PROTACs for BRDs proteins in cancer therapy: a review. Retrieved from [Link]
-
Taylor & Francis Online. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Retrieved from [Link]
-
Zhao, M., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed. Retrieved from [Link]
-
Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Retrieved from [Link]
-
Chemveda Life Sciences. (n.d.). PROTACs & Molecular Glues. Retrieved from [Link]
-
National Institutes of Health. (2025). Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Retrieved from [Link]
-
Schade, M., et al. (2024). Structural and Physicochemical Features of Oral PROTACs. R Discovery. Retrieved from [Link]
-
Figshare. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]
-
Diehl, C., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Buckley, D. L., et al. (2012). Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Structural Genomics Consortium. (n.d.). (+)-JQ1 SGCBD01 Selective chemical probe for BET Bromodomains. Retrieved from [Link]
-
Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]
-
ChemRxiv. (n.d.). Structure–Activity Relationships in a Series of Dihydrouracil-JQ1 Conjugates: Discovery of Highly Potent BRD4 Degraders. Retrieved from [Link]
-
Unito.it. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Retrieved from [Link]
-
SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. Retrieved from [Link]
-
National Institutes of Health. (2016). JQ1, a small molecule inhibitor of BRD4, suppresses cell growth and invasion in oral squamous cell carcinoma. PubMed. Retrieved from [Link]
-
bioRxiv. (2023). The bromodomain inhibitor JQ1 is a molecular glue targeting centromeres. Retrieved from [Link]
-
National Institutes of Health. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. PubMed. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. iris.unito.it [iris.unito.it]
- 7. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer [ijbs.com]
- 12. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. biorxiv.org [biorxiv.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Troubleshooting & Optimization
Side reactions of (4-(Oxetan-3-yl)phenyl)boronic acid in organic synthesis
Product Code: OX-PBA-004
CAS: 1417887-72-9
Executive Summary
(4-(Oxetan-3-yl)phenyl)boronic acid is a high-value intermediate used primarily to install the oxetane motif—a critical bioisostere for gem-dimethyl and carbonyl groups in medicinal chemistry. While the oxetane ring offers improved metabolic stability and solubility compared to carbocyclic analogs, it introduces specific chemical vulnerabilities that differ from standard aryl boronic acids.
This guide addresses the three primary failure modes:
-
Acid-Catalyzed Ring Opening: The oxetane ring is thermodynamically unstable and kinetically trapped; acidic conditions trigger rapid decomposition.
-
Protodeboronation: Base-mediated loss of the boron moiety, often mistaken for catalyst failure.
-
Oxidative Homocoupling: A common side reaction driven by dissolved oxygen.
Module 1: The Acid Sensitivity Trap (Critical)
The Issue: The most common user error is not the coupling reaction itself, but the workup . 3-Aryl oxetanes are stable to base (Suzuki conditions) but are highly sensitive to Lewis and Brønsted acids.
Mechanism of Failure
The oxetane oxygen acts as a Lewis base.[1] Protonation or coordination to a Lewis acid activates the ring strain (~26 kcal/mol), facilitating nucleophilic attack (usually by water or halides) to form a ring-opened alcohol or halide.
Figure 1: Acid-catalyzed decomposition pathway of the oxetane moiety.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Mass Spec shows M+18 peak | Ring opening by water (Hydrolysis) to form a diol. | Stop using acidic washes (HCl/NH₄Cl). Quench with water or sat. NaHCO₃ only. |
| Mass Spec shows M+36/38 peak | Ring opening by Chloride (if HCl used). | Switch to phosphate buffer (pH 7) for workup. |
| Product disappears on Silica | Silica gel is slightly acidic ( | Pre-treat silica with 1% Et₃N in hexanes before loading the column. |
Module 2: Boron Speciation & Protodeboronation
The Issue: Under basic catalytic conditions, the C-B bond can cleave, replacing the boronic acid with a proton. While the 4-oxetanyl group is not strongly electron-withdrawing (which usually accelerates this process), the reaction can still dominate if the catalytic cycle is sluggish.
Mechanism: Base-Catalyzed De-boronation[2][3]
-
Formation of the boronate "ate" complex (
). -
Ipso-protonation by water or solvent.
-
C-B bond cleavage releasing the arene (
).
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Formation of Phenyl-Oxetane (Des-boron product) | Base concentration too high or reaction too hot. | Reduce Base Strength: Switch from |
| Low Conversion (Starting Material remains) | Catalyst poisoning or poor solubility. | Solvent Switch: Use 1,4-Dioxane/Water (4:1). The oxetane is polar; pure toluene often fails to solubilize the boronate "ate" complex. |
Module 3: Standardized Protocols
Protocol A: "Oxetane-Safe" Suzuki-Miyaura Coupling
Designed to minimize thermal stress and avoid acidic exposure.
Reagents:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst:
(3-5 mol%) - Robust, resists dehalogenation. -
Base:
(2.0 equiv) - Milder than hydroxides. -
Solvent: 1,4-Dioxane : Water (4:1) - Degassed.
Step-by-Step:
-
Degas: Sparge the solvent mixture with Nitrogen/Argon for 15 minutes. Critical: Oxygen promotes homocoupling.[2]
-
Charge: Add aryl halide, boronic acid, base, and catalyst to the vial.
-
Seal & Heat: Cap immediately. Heat to 80°C (Do not exceed 100°C unless necessary).
-
Monitor: Check TLC after 2 hours.
-
Visualization: Boronic acids stain poorly with UV. Use Curcumin stain (turns red/orange) or KMnO4 (for the oxetane/alkyl group).
-
-
Workup (CRITICAL):
-
Dilute with EtOAc.
-
Wash 1: Water.
-
Wash 2: Brine.
-
Dry:
(Avoid if it is essentially acidic, though usually safe; Sodium Sulfate is safer). -
Concentrate: Do not heat water bath >40°C.
-
Protocol B: Purification of Oxetane Derivatives
-
Stationary Phase: Neutralized Silica Gel.
-
Slurry preparation: Mix silica with solvent containing 1% Triethylamine (
).
-
-
Eluent: Hexane/Ethyl Acetate or DCM/MeOH.
-
Note: If the product is unstable on silica, consider Reverse Phase (C18) chromatography using Water/Acetonitrile (with no TFA modifier). Use Ammonium Bicarbonate (pH 7.4) buffer if a modifier is needed.
FAQ: Frequently Asked Questions
Q: Can I use HCl to remove a Boc protecting group on another part of the molecule? A: NO. HCl will open the oxetane ring within minutes.
-
Alternative: Use TFA in DCM at 0°C and monitor closely, or better yet, switch to a protecting group removable by base (Fmoc) or reduction (Cbz/Azide) if possible. If acid is mandatory, use weak acids like formic acid and keep reaction times short, but expect yield loss.
Q: Why do I see a dimer byproduct?
A: This is the homocoupling product (
-
Fix: Degas solvents more thoroughly. Add the catalyst last under a counter-flow of inert gas.
Q: Is the oxetane group stable to strong nucleophiles like azides or thiols?
A: Generally, yes. The 3-aryl oxetane is sterically hindered enough to resist
Decision Tree: Troubleshooting Low Yields
Figure 2: Diagnostic workflow for reaction optimization.
References
-
Wuitschik, G., et al. (2010).[4][5][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
- Key Insight: Establishes the stability profile of oxetanes in medicinal chemistry, highlighting acid sensitivity vs. metabolic stability.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
- Key Insight: Detailed mechanisms of protodeboronation and c
-
Burkhard, J. A., et al. (2013).[4][6][7] "Synthesis and Stability of Oxetane Analogs." Organic Letters.
- Key Insight: Provides specific data on the hydrolysis r
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."
- Key Insight: Practical troubleshooting for homocoupling and dehalogen
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 7. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for (4-(Oxetan-3-yl)phenyl)boronic acid
Executive Summary
This guide addresses the technical challenges associated with (4-(Oxetan-3-yl)phenyl)boronic acid (CAS: 1417887-72-9).[1] This reagent presents a unique dichotomy: the boronic acid moiety requires basic activation for cross-coupling but is susceptible to protodeboronation, while the oxetane ring is kinetically stable to base but highly sensitive to Lewis and Brønsted acids due to ring strain (~106 kJ/mol).
Success with this reagent depends on navigating three failure modes:
-
Acid-Catalyzed Ring Opening: Occurs during workup or hydrolysis of esters.
-
Protodeboronation: Accelerated by the electron-withdrawing nature of the oxetane ring.
-
Boroxine Formation: Dehydration during storage leading to stoichiometry errors.
Module 1: Pre-Reaction Quality Control & Handling
Q1: My starting material appears as a sticky solid or has a variable melting point. Is it degraded? A: Not necessarily. Boronic acids exist in a dynamic equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and oligomers. This dehydration is reversible but affects stoichiometry.
-
Diagnosis: Run a 1H NMR in DMSO-d6 + D2O. The D2O hydrolyzes anhydrides back to the monomer, giving a clean spectra. If you see broad peaks or multiplets in dry CDCl3, it is likely the boroxine.
-
Action: If precise stoichiometry is critical, convert the material to the Potassium Trifluoroborate salt (using KHF2) or the Pinacol Ester . These forms are monomeric and stable.
Q2: Can I use standard acidic workups (HCl/H2O) to purify this compound? A: ABSOLUTELY NOT. The oxetane ring is a strained ether. While stable to base, it opens rapidly in aqueous acid to form the diol or chlorohydrin.
-
Protocol: Maintain pH > 7 during all workups.
-
Alternative: If you must neutralize a reaction, use saturated NH4Cl or phosphate buffer (pH 7.0). Avoid HCl, H2SO4, or strong Lewis acids (AlCl3, BF3).
Module 2: Reaction Optimization (Suzuki-Miyaura Coupling)
Q3: I am observing low yields in Suzuki coupling. The oxetane is intact, but the boronic acid is consumed. What is happening? A: You are likely experiencing Protodeboronation . The oxetane group is electron-withdrawing (inductive effect). This destabilizes the C-B bond, making the ipso-carbon susceptible to protonation, especially at high temperatures or in the presence of water.
Optimization Matrix:
| Variable | Recommendation | Rationale |
| Base | K3PO4 or Cs2CO3 | Anhydrous, mild bases reduce protodeboronation compared to aqueous Na2CO3 or strong alkoxides (KOtBu). |
| Solvent | 1,4-Dioxane or THF (Anhydrous) | Avoid alcohols (MeOH/EtOH) if protodeboronation is high. |
| Catalyst | Pd(dppf)Cl2 or XPhos Pd G2 | Bulky, electron-rich ligands accelerate the Transmetallation step (the rate-determining step), consuming the boronate before it decomposes. |
| Additive | CuCl (10-20 mol%) | Copper salts can facilitate the coupling of electron-deficient boronates (Liebeskind-Srogl mechanism variant). |
Q4: Can I generate the boronic acid in situ from the Pinacol Ester to avoid isolation issues? A: Yes, this is the preferred method for oxetanes. Isolating the free boronic acid often requires an acidic hydrolysis step that endangers the ring. Instead, use the Pinacol Ester directly in the coupling.
-
Modification: If the ester reacts too slowly, add a "hydrolysis promoter" like KHF2 (2.0 equiv) to the coupling reaction to form the reactive trifluoroborate species in situ.
Module 3: Troubleshooting Workflow
Visualizing the Failure Modes
Use the following logic flow to diagnose reaction failures.
Figure 1: Diagnostic logic for reaction failures involving this compound.
Module 4: Synthesis & Sourcing (If making in-house)
Q5: I need to synthesize this from 1-bromo-4-(oxetan-3-yl)benzene. How do I hydrolyze the intermediate without destroying the ring? A: This is the most critical synthetic step. Avoid standard HCl hydrolysis.
Recommended Route: Oxidative Hydrolysis
-
Borylation: React aryl bromide with Bis(pinacolato)diboron (Pd-catalyzed).
-
Oxidative Cleavage: Treat the Pinacol ester with NaIO4 (Sodium Periodate) in THF/H2O, followed by NH4OAc.
-
Mechanism:[2] NaIO4 cleaves the pinacol diol backbone under mild conditions, releasing the boronic acid without strong pH swings.
-
Reference: This method preserves acid-sensitive groups like oxetanes and acetals [1].
-
Alternative Route: The "Volatile Scavenger" Method
-
Transesterification with methylboronic acid or polystyrene-bound boronic acid .
-
The pinacol transfers to the scavenger, leaving the free arylboronic acid.
References
-
Oxetane Stability & Synthesis: Bull, J. A., et al. "Exploiting the Oxetane Ring in Drug Discovery."[3][4] Chemical Reviews, 2016, 116(19), 12150–12233.
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2017, 139(37), 13156–13165.
-
Mild Hydrolysis Techniques: Yuen, A. K. L., & Hutton, C. A. "Deprotection of pinacolyl boronate esters via oxidative cleavage." Tetrahedron Letters, 2005, 46(46), 7899-7903.
-
Oxetane Ring Opening (Warning): Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery."[5] Angewandte Chemie International Edition, 2006, 45(46), 7736-7739.
Sources
- 1. This compound | 1417887-72-9 [sigmaaldrich.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Structural Validation and Performance Profiling of 3-Aryloxetane Scaffolds
Reagent Focus: (4-(Oxetan-3-yl)phenyl)boronic acid[1]
Executive Summary & Strategic Context
In modern medicinal chemistry, the This compound reagent is not merely a building block; it is a strategic tool for Fragment-Based Drug Discovery (FBDD) .[1] It serves as a direct precursor to install the 3-aryloxetane motif—a high-value bioisostere for the gem-dimethyl group and carbonyl functionalities.
While the gem-dimethyl group (
The Critical Challenge: The oxetane ring is chemically distinct but thermodynamically strained (~106 kJ/mol). Improper synthesis or validation leads to a "silent failure"—acid-catalyzed ring opening —which yields a 1,3-diol impurity that mimics the product’s polarity but destroys its pharmacological advantage.[2]
This guide compares the Intact Oxetane Product against its Gem-Dimethyl Alternative (performance) and its Ring-Opened Impurity (validation), providing a self-validating workflow for researchers.[1]
Performance Comparison: Oxetane vs. Gem-Dimethyl
Before validating the structure, one must justify the synthetic risk.[2] The following data compares the performance of 3-aryloxetane derivatives synthesized from the subject boronic acid against their gem-dimethyl analogs.
Table 1: Physicochemical & Metabolic Performance Profile Data derived from matched molecular pair analysis (Wuitschik et al., Angew.[1][2] Chem. Int. Ed.).
| Feature | Oxetane Scaffold (Product) | Gem-Dimethyl Analog (Alternative) | Impact on Drug Design |
| Lipophilicity (LogD) | Lower ( | Higher (Baseline) | Oxetane improves water solubility and reduces non-specific binding.[1] |
| Aqueous Solubility | High (Up to 4000x increase) | Low | Critical for bioavailability in oral formulations.[2] |
| Metabolic Stability | High (Resists CYP450) | Moderate (Benzylic oxidation risk) | Oxetane acts as a "metabolic sink," blocking oxidation sites.[1][2] |
| H-Bonding | Acceptor (Lewis basic oxygen) | Inert | The oxetane oxygen can engage in specific receptor interactions. |
| Conformation | Planar/Puckered | Tetrahedral | Oxetane enforces a unique vector distinct from alkyl chains.[2] |
Scientific Integrity: The Self-Validating Synthesis Protocol
Core Directive: To synthesize biaryl oxetanes using this compound, you must avoid Lewis acids and strong protic acids during workup.[1][2] The following protocol uses a basic Suzuki-Miyaura coupling that is self-validating via pH monitoring.
Experimental Workflow
-
Reagents:
-
Reaction:
-
Heat to 80°C under
for 4–12 hours. -
Checkpoint: Monitor via LC-MS.[2] The oxetane product (
) and the ring-opened diol ( ) are easily distinguishable by mass.
-
-
Workup (The Critical Step):
-
Do NOT wash with 1N HCl.[2] This is the most common cause of failure.
-
Quench with saturated
(mildly acidic/neutral) or simply partition between EtOAc and Water.[2] -
Dry over
(neutral) rather than (slightly acidic Lewis acid character can be risky with sensitive oxetanes on prolonged contact, though generally safe; is safer).[1][2]
-
Visualizing the Pathway & Failure Mode
The following diagram illustrates the synthesis pathway and the specific "failure branch" that validation must detect.
Figure 1: Synthetic workflow distinguishing the successful bioisostere retention path from the acid-catalyzed ring-opening failure mode.
Structural Validation: The "Fingerprint" Method
Standard LC-MS is insufficient because the ring-opened diol (
A. 1H NMR Validation (The "Butterfly" Pattern)
The oxetane ring protons provide a distinct diagnostic signature that disappears upon failure.[2]
-
The Signal: Look for the protons at the C2 and C4 positions of the oxetane ring.
-
Chemical Shift:
4.60 – 5.10 ppm .[2] -
Multiplicity: typically appear as a set of multiplets (often resembling a doublet of doublets or an AA'BB' system depending on the exact substitution and solvent).
-
Integration: Must integrate to 4 protons relative to the aromatic signals.
| Observation | Conclusion | Action |
| Multiplets @ 4.6–5.0 ppm (4H) | Intact Oxetane | Proceed to biological assay. |
| New signals @ 3.6–4.0 ppm | Ring Opened (Diol) | Discard. Review workup pH. |
| Signals @ 4.6 ppm (2H) + 3.8 ppm (2H) | Partial Opening/Rearrangement | Purify immediately; check stability. |
B. 13C NMR Validation
-
Diagnostic Peak: The secondary carbons (
) of the oxetane ring appear in the distinct downfield aliphatic region: 78 – 85 ppm . -
Contrast: Standard alkyl carbons (like in gem-dimethyl) appear upfield (
20–40 ppm).[2]
C. Advanced Validation (HSQC)
If the aromatic region is crowded, run a 1H-13C HSQC .[1][2]
-
Correlation: Look for the cross-peak between protons at ~4.8 ppm and carbons at ~80 ppm. This unique "downfield aliphatic" correlation is the definitive structural proof of the oxetane ring.
Analytical Decision Tree
Use this logic flow to certify the compound before release.
Figure 2: Analytical decision tree for certifying 3-aryloxetane structural integrity.
References
-
Wuitschik, G., et al. (2006).[1][2][3] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4][5] Angewandte Chemie International Edition. [Link][1]
-
Wuitschik, G., et al. (2010).[1][2][4][5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][1]
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 3-Aryloxetanes." Organic Letters. [Link][1]
-
Bull, J. A., et al. (2016).[1][2] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [Link][1]
Sources
A Head-to-Head Comparison of Catalysts for Suzuki-Miyaura Couplings of (4-(Oxetan-3-yl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of small, strained ring systems into drug candidates is a powerful strategy for improving physicochemical properties such as solubility and metabolic stability. The oxetane moiety, in particular, has garnered significant attention as a versatile bioisostere for gem-dimethyl and carbonyl groups. Consequently, the (4-(oxetan-3-yl)phenyl) boronic acid scaffold is a crucial building block in modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely used methods for the formation of carbon-carbon bonds, making it an indispensable tool for the synthesis of biaryl compounds containing this valuable motif.[1][2]
However, the successful coupling of functionalized boronic acids like (4-(oxetan-3-yl)phenyl)boronic acid is highly dependent on the choice of catalyst. The presence of the oxetane ring, with its potential for coordination to the metal center, and the electronic properties of the boronic acid can influence reaction efficiency. This guide provides a head-to-head comparison of various catalyst systems for the Suzuki-Miyaura coupling of this compound, offering insights into catalyst selection and supported by experimental data from analogous systems to facilitate the development of robust and high-yielding synthetic routes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-limiting step of the reaction.
-
Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final biaryl product, regenerating the active palladium(0) catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.
Head-to-Head Catalyst Comparison
The choice of catalyst is paramount for achieving high yields and clean conversions in Suzuki-Miyaura couplings. Below is a comparison of different classes of catalysts, with performance data extrapolated from reactions with structurally similar or functionalized arylboronic acids.
Palladium-Phosphine Ligand Systems
Palladium catalysts bearing phosphine ligands are the most common and well-studied for Suzuki-Miyaura reactions. The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency of the catalytic cycle.
Classical Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This air-sensitive but historically significant catalyst is effective for a range of couplings. However, it may require higher catalyst loadings and temperatures for more challenging substrates.
Modern Catalysts: Buchwald Ligands
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has revolutionized Suzuki-Miyaura couplings, enabling reactions with previously difficult substrates at low catalyst loadings and mild temperatures.[3] Ligands such as SPhos and XPhos are particularly effective for couplings involving sterically hindered or electronically diverse partners.
Performance Comparison of Palladium-Phosphine Catalysts
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Aryl Bromide | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-85 |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-6 | 90-99 |
| Pd(OAc)₂ / XPhos | Aryl Chloride | K₃PO₄ | t-BuOH/H₂O | 100 | 4-8 | 85-95 |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromide | K₃PO₄ | Toluene | RT - 80 | 1-4 | 90-98 |
Yields are estimated based on couplings of functionalized arylboronic acids and may vary for this compound.
Palladium-N-Heterocyclic Carbene (NHC) Ligand Systems
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk often lead to highly stable and active catalysts.
Performance of a Representative Pd-NHC Catalyst
| Catalyst | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PEPPSI™-IPr | Aryl Bromide | K₂CO₃ | THF | 60-80 | 6-12 | 88-97 |
Yields are estimated based on couplings of functionalized arylboronic acids and may vary for this compound.
Nickel-Based Catalyst Systems
Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity, particularly for the coupling of aryl chlorides.[4]
Performance of a Representative Nickel Catalyst
| Catalyst | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| NiCl₂(dppp) | Aryl Chloride | K₃PO₄ | 1,4-Dioxane | 100-120 | 12-24 | 75-90 |
Yields are estimated based on couplings of functionalized arylboronic acids and may vary for this compound.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a palladium-Buchwald ligand system. This protocol should be optimized for each specific substrate combination.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., 1,4-dioxane, toluene, 5-10 mL).
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 0.012-0.06 mmol, 1.2-6 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting and Considerations
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding arene. This can be minimized by using anhydrous solvents, an appropriate base (K₃PO₄ is often effective), and by ensuring the reaction goes to completion in a reasonable time.
-
Oxetane Ring Stability: The oxetane ring is generally stable under Suzuki-Miyaura conditions. However, strongly acidic or basic conditions should be avoided during workup to prevent ring-opening.
-
Catalyst Screening: For a new coupling reaction, it is highly recommended to perform a small-scale screen of different catalysts, ligands, bases, and solvents to identify the optimal conditions.[5]
Conclusion
The Suzuki-Miyaura coupling of this compound is a critical transformation for the synthesis of novel pharmaceutical candidates. While a variety of catalysts can be employed, modern palladium-phosphine ligand systems, particularly those utilizing Buchwald ligands like SPhos, are likely to provide the highest efficiency and yields, especially for couplings with challenging aryl chlorides. For cost-effective large-scale synthesis, nickel catalysts may also be a viable option, though they often require higher temperatures and longer reaction times. Careful optimization of the reaction conditions for each specific substrate pair is essential to ensure a successful and high-yielding coupling.
References
-
Antioxidant study of biaryls synthesized in the presence of Aliquat-336 activated by ultrasound. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021, May 24). MDPI. Retrieved February 23, 2026, from [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). Nature. Retrieved February 23, 2026, from [Link]
-
Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. (2026, February 12). Ningbo Inno Pharmchem Co.,Ltd. Retrieved February 23, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). U.S. National Library of Medicine. Retrieved February 23, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). U.S. National Library of Medicine. Retrieved February 23, 2026, from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. Retrieved February 23, 2026, from [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015, February 21). DiVA. Retrieved February 23, 2026, from [Link]
-
Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved February 23, 2026, from [Link]
-
Suzuki coupling of aryl halides and various arylboronic acids. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. (2024, February 7). PubMed. Retrieved February 23, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024, July 15). Journal of Nanostructures. Retrieved February 23, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved February 23, 2026, from [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
